Norbinaltorphimine
描述
Historical Context and Evolution as a Research Tool
The journey of norbinaltorphimine began with the quest for selective antagonists for the different opioid receptor subtypes. Its development as a dimeric derivative of naltrexone (B1662487) marked a significant advancement in opioid pharmacology. nih.gov Since its initial synthesis, this compound has become a standard and indispensable tool for researchers. nih.gov Its unique pharmacological profile, characterized by a remarkably long duration of action and a delayed onset of its effects, has set it apart from other opioid antagonists and has been a subject of extensive investigation. nih.gov
Classification as a Selective Kappa Opioid Receptor Antagonist
This compound is distinguished by its high selectivity as an antagonist for the kappa opioid receptor (KOR) over the mu (MOR) and delta (delta) opioid receptors. wikipedia.org In vitro studies have consistently demonstrated its potent and reversible antagonism at KORs, with pA2 values in the range of 10.2-10.4, while exhibiting significantly lower potency at mu and delta receptors (pA2 values of 7.4-7.6 and 7.6-7.8, respectively). nih.gov This high degree of selectivity allows researchers to specifically block the activity of the kappa opioid system, thereby isolating and studying its functions.
| Compound | Kappa (κ) Receptor | Mu (μ) Receptor | Delta (δ) Receptor | Selectivity (κ vs. μ) | Selectivity (κ vs. δ) |
|---|---|---|---|---|---|
| This compound | 0.13 | 4.5 | 18.2 | 34.6-fold | 140-fold |
| Naloxone | 1.4 | 1.2 | 26 | 0.86-fold | 18.6-fold |
| Naltrexone | 0.16 | 0.11 | 1.1 | 0.69-fold | 6.9-fold |
| JDTic | 0.079 | 29.2 | 40.5 | 370-fold | 513-fold |
This interactive table allows for the comparison of the binding affinities of this compound with other common opioid antagonists. The lower the Ki value, the higher the binding affinity. Selectivity is calculated as the ratio of Ki values (Ki of less selective receptor / Ki of more selective receptor).
It is important to note that while this compound demonstrates high selectivity in controlled in vitro environments, this selectivity may be less pronounced at higher doses in in vivo settings. nih.gov
Significance in Elucidating Opioid System Function
The high selectivity of this compound for the KOR has been instrumental in elucidating the physiological and behavioral roles of the kappa opioid system. The body's own kappa opioid peptides, the dynorphins, are believed to play a crucial role in the modulation of stress, mood, and addiction. montclair.edu By blocking the action of dynorphins at the KOR, this compound has enabled scientists to investigate the consequences of this blockade.
Research utilizing this compound has significantly contributed to our understanding of how the kappa opioid system is involved in conditions such as depression, anxiety, and the negative affective states associated with drug withdrawal. jneurosci.org It has allowed for the exploration of the KOR's role in pain perception, demonstrating that kappa opioid receptors in the spinal cord are particularly important for mediating analgesia. nih.gov
Overview of Preclinical Research Applications
The unique properties of this compound have led to its widespread use in a variety of preclinical research models to investigate the therapeutic potential of KOR antagonism.
In the realm of addiction research , this compound has been shown to be effective in animal models of substance abuse. For instance, it can block stress-induced reinstatement of nicotine-seeking behavior. nih.gov Studies have also demonstrated its ability to reduce the aversive effects of morphine withdrawal. daneshyari.com In models of alcohol dependence, systemic administration of nor-BNI has been shown to decrease ethanol (B145695) self-administration in dependent male rats. nih.gov
In the context of pain research , this compound is used to differentiate between the analgesic effects mediated by different opioid receptors. It has been shown to effectively antagonize the pain-relieving effects of KOR agonists without affecting the analgesia produced by mu or delta opioid receptor agonists. nih.gov
Furthermore, in preclinical models of depression and anxiety , this compound has demonstrated antidepressant-like effects. wikipedia.org For example, central administration of nor-BNI has been shown to decrease immobility time in the forced swim test in rats, a common behavioral assay used to screen for antidepressant activity. nih.gov This effect is also associated with an increase in brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus. nih.gov
| Research Area | Animal Model | Key Finding | Quantitative Data Example |
|---|---|---|---|
| Addiction | Nicotine-Conditioned Place Preference (Mice) | Blocks stress-induced reinstatement of nicotine (B1678760) preference. nih.gov | A 10 mg/kg dose of nor-BNI significantly attenuated the reinstatement of nicotine-conditioned place preference induced by forced swim test stress. nih.gov |
| Pain | Tail-flick Test (Mice) | Antagonizes the analgesic effects of KOR agonists. nih.gov | Effectively blocked the antinociceptive effects of the kappa agonist U-50,488H. nih.gov |
| Depression | Forced Swim Test (Rats) | Produces antidepressant-like effects. nih.gov | A 20 µg intracerebroventricular dose of nor-BNI significantly decreased immobility time. nih.gov |
| Anxiety | Forced Swim Test (Mice) | Reduces stress-induced anxiety-like behaviors. jneurosci.org | Pretreatment with 10 mg/kg nor-BNI blocked stress-induced analgesia and significantly reduced stress-induced immobility. jneurosci.org |
This interactive table summarizes key findings from preclinical studies using this compound across different research areas. The quantitative data provides specific examples of the observed effects.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N3O6/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2/t27-,28-,35+,36+,37+,38+,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSUXPSYBJVPPS-YAUKWVCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897163 | |
| Record name | Norbinaltorphimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105618-26-6 | |
| Record name | Norbinaltorphimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105618-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norbinaltorphimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norbinaltorphimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORBINALTORPHIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OOQ86QM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Receptor Interactions of Norbinaltorphimine
Kappa Opioid Receptor (KOR) Antagonism and Inverse Agonism
Norbinaltorphimine (nor-BNI) is a well-characterized pharmacological tool primarily known for its potent and selective antagonism of the kappa opioid receptor (KOR). biorxiv.orgwikipedia.org As an antagonist, it binds to the KOR and blocks the effects of endogenous and exogenous agonists, such as dynorphins. biorxiv.orgfrontiersin.org However, its pharmacological profile is more complex than simple antagonism. Under specific experimental conditions, nor-BNI also exhibits inverse agonist properties. wikipedia.orgnih.gov Inverse agonism occurs when a ligand binds to a receptor and reduces its basal or constitutive activity, an effect opposite to that of an agonist. nih.gov In the context of the KOR, this compound has been shown to produce a concentration-dependent reduction in the baseline signal in assays measuring G protein interaction, thereby acting as an inverse agonist. nih.gov This dual functionality as both a potent antagonist and a conditional inverse agonist makes its interaction with the KOR a subject of detailed pharmacological investigation.
Receptor Affinity and Selectivity Profile
This compound displays a high degree of selectivity for the kappa opioid receptor (KOR) in in vitro settings. nih.gov Its affinity for the KOR is substantially greater than for the mu-opioid (MOR) and delta-opioid (DOR) receptors. nih.gov This selectivity is quantified by its pA2 values, which are a measure of antagonist potency. In vitro studies have reported pA2 values for nor-BNI in the range of 10.2–10.4 against KOR agonists. nih.gov In contrast, its potency at MOR and DOR is much lower, with pA2 values of 7.4–7.6 and 7.6–7.8, respectively. nih.gov This demonstrates a significant in vitro selectivity for the KOR.
Table 1: In Vitro Antagonist Potency (pA₂) of this compound at Opioid Receptors
| Receptor Subtype | pA₂ Value Range |
|---|---|
| Kappa Opioid Receptor (KOR) | 10.2 - 10.4 nih.gov |
| Mu Opioid Receptor (MOR) | 7.4 - 7.6 nih.gov |
| Delta Opioid Receptor (DOR) | 7.6 - 7.8 nih.gov |
Duration of Action and Receptor Inactivation Dynamics
A defining characteristic of this compound is its exceptionally long duration of action in vivo, which can last for several weeks and even up to months in animal models following a single administration. biorxiv.orgwikipedia.orgresearchgate.net This prolonged effect is attributed to its unique mechanism of receptor inactivation rather than simple competitive antagonism. biorxiv.orgresearchgate.net The long-acting properties are linked to a c-Jun N-terminal kinase (JNK) dependent mechanism. researchgate.netnih.gov
Research has demonstrated that repeated administration of low doses of nor-BNI, which are ineffective after a single injection, can lead to a cumulative inactivation of KORs. biorxiv.orgresearchgate.net For instance, daily administration of a dose 100-fold lower than a standard acute dose resulted in complete KOR inactivation in mice after three weeks. biorxiv.org This suggests that even at low concentrations, nor-BNI inactivates a fraction of receptors, and because the recovery of these receptors is slow, the inactivation accumulates over time. biorxiv.org This cumulative effect has been observed in both male and female mice. biorxiv.org
Pharmacological Characterization in In Vitro Assays
The complex interactions of this compound with the KOR have been elucidated through various in vitro assay systems that measure different aspects of receptor signaling. nih.gov These assays have confirmed its potent antagonism while also revealing the specific conditions under which it acts as an inverse agonist. nih.gov
In calcium mobilization assays, typically performed in cells engineered to express the KOR alongside a chimeric G protein (like Gαqi5), this compound behaves as a pure antagonist. nih.govresearchgate.net In this type of assay, it effectively blocks the signal produced by KOR agonists without producing any stimulatory effect on its own. nih.govresearchgate.net
Dynamic Mass Redistribution (DMR) is a label-free technology that measures global cellular responses following receptor activation. nih.gov When tested in DMR assays using cells expressing the human KOR, this compound did not alter the baseline DMR signal on its own, consistent with antagonist behavior. nih.govresearchgate.net It effectively antagonized the effects of KOR agonists in these assays. nih.govresearchgate.net
Bioluminescence Resonance Energy Transfer (BRET) assays allow for the direct measurement of interactions between proteins, such as a receptor and its downstream signaling partners like G proteins and β-arrestins. frontiersin.orgnih.gov Studies using BRET have provided key insights into the dual pharmacological nature of this compound. nih.gov In BRET assays measuring the interaction between KOR and β-arrestin 2, nor-BNI acts as a pure antagonist. nih.govresearchgate.net However, in BRET assays that measure the interaction between the KOR and its G protein, nor-BNI displays efficacy as an inverse agonist. nih.govresearchgate.netdntb.gov.ua This means it not only blocks agonist-induced G protein interaction but also reduces the basal level of receptor-G protein coupling. nih.gov
Table 2: Summary of this compound's Activity in In Vitro KOR Assays
| Assay Type | Observed Activity | Description |
|---|---|---|
| Calcium Mobilization | Pure Antagonist nih.govresearchgate.net | Blocks agonist-induced calcium flux with no intrinsic activity. nih.govresearchgate.net |
| Dynamic Mass Redistribution (DMR) | Pure Antagonist nih.govresearchgate.net | Does not produce a DMR signal alone but blocks agonist-induced signals. nih.govresearchgate.net |
| BRET (KOR/β-Arrestin 2 Interaction) | Pure Antagonist nih.govresearchgate.net | Blocks agonist-induced recruitment of β-arrestin 2. nih.govresearchgate.net |
| BRET (KOR/G Protein Interaction) | Inverse Agonist nih.govresearchgate.netdntb.gov.ua | Reduces the basal level of KOR-G protein interaction. nih.govresearchgate.net |
In Vivo Antagonism of KOR Agonist Effects
In vivo studies have demonstrated the long-lasting antagonistic effects of this compound on KOR agonist-induced responses. A single administration of nor-BNI can block the effects of KOR agonists for an extended period, up to 14 days in mice. nih.gov This prolonged action is in stark contrast to other antagonists like naloxone, whose effects last less than a day. nih.gov
The persistence of nor-BNI's antagonistic activity is correlated with its physical presence in the brain. nih.gov Using liquid chromatography-mass spectrometry, this compound has been detected in perfused brain homogenates up to 21 days after a single administration. nih.gov This sustained presence in the brain likely contributes to its long-duration antagonism of KOR-mediated effects. nih.gov
Research has also shown that repeated administration of lower doses of this compound can lead to a cumulative inactivation of KORs. frontiersin.org Daily administration of doses that are ineffective as a single injection can, over time, completely block the effects of KOR agonists. frontiersin.org This suggests that even at low concentrations, this compound can produce a significant and lasting blockade of KOR function. frontiersin.org
| Feature | Description | Source |
| Duration of Action | A single dose can antagonize KOR agonist effects for up to 14 days in mice. | nih.gov |
| Brain Presence | Detected in brain tissue up to 21 days post-administration. | nih.gov |
| Cumulative Effect | Repeated low doses result in accumulating KOR inactivation. | frontiersin.org |
Modulation of Toll-Like Receptor 4 (TLR4) Signaling
Recent findings have revealed that this compound's biological activity is not limited to the opioid system. It also modulates the innate immune system through interactions with Toll-like receptor 4 (TLR4) signaling. nih.govnih.gov TLR4, in conjunction with its accessory protein myeloid differentiation protein 2 (MD-2), is crucial for recognizing molecular patterns associated with pathogens, damage, and foreign substances, triggering inflammatory responses. nih.gov
This compound interacts with MD-2, the co-receptor of TLR4 that is responsible for ligand recognition. nih.govacs.org The binding of this compound occurs within the hydrophobic pocket of MD-2, the same pocket that binds lipopolysaccharide (LPS), a potent activator of TLR4. nih.govresearchgate.net By occupying this binding site, this compound can inhibit the activation of TLR4 signaling. nih.gov Molecular docking studies have helped to visualize the binding mode of this compound within the MD-2 complex. researchgate.net
A significant aspect of this compound's interaction with TLR4 is its stereoselectivity. nih.govnih.gov The (+)-enantiomer of this compound, also referred to as (+)-1, has been shown to be a potent antagonist of TLR4 signaling, exhibiting approximately 25 times greater activity than (+)-naltrexone in a microglial cell line. nih.govnih.gov In contrast, the (−)-enantiomer, which is the classic KOR antagonist, shows no significant TLR4 inhibitory activity. nih.govnih.gov
This enantioselectivity has been confirmed in various immune cells, including primary microglia, astrocytes, and macrophages. nih.govnih.gov The meso isomer of this compound, which contains pharmacophores from both (+)- and (-)-naltrexone, displays TLR4 antagonistic activity similar to the (+)-enantiomer, suggesting that the stereochemistry of the (+)-naltrexone pharmacophore is the key determinant for TLR4 modulation. nih.gov
| Enantiomer | TLR4 Antagonist Activity | KOR Antagonist Activity | Source |
| (+)-Norbinaltorphimine | Potent Inhibitor | Inactive | nih.govnih.gov |
| (-)-Norbinaltorphimine | Inactive | Potent Inhibitor | nih.govnih.gov |
The inhibition of TLR4 signaling by (+)-norbinaltorphimine has significant implications for immune signaling pathways. nih.gov Dysregulation of TLR4 signaling is implicated in various pathological conditions, including neuropathic pain and drug addiction. nih.govnih.gov By blocking TLR4, (+)-norbinaltorphimine can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in immune cells like microglia and macrophages. nih.govresearchgate.net
This modulation of neuroinflammation highlights the dual action of this compound derivatives, which can independently target opioid receptors and innate immune pathways. The ability of (+)-norbinaltorphimine to inhibit TLR4 signaling suggests its potential as a therapeutic agent for conditions where neuroinflammation plays a critical role. nih.gov
Intracellular Signaling Cascades Affected by this compound
As a G protein-coupled receptor (GPCR) antagonist, this compound's primary action is to block the signaling initiated by KOR activation. This has downstream effects on various intracellular signaling cascades.
G protein-coupled receptor kinases (GRKs) are key regulators of GPCR signaling. nih.govnih.gov They phosphorylate activated receptors, which leads to the recruitment of β-arrestin, resulting in receptor desensitization and internalization. nih.gov The interaction between opioid receptors and GRKs is a critical step in modulating opioid receptor function. nih.gov
While direct studies on this compound's interaction with GRKs are limited, its role as a KOR antagonist implies an indirect influence on GRK-mediated processes. By preventing KOR activation by agonists, this compound would consequently prevent the receptor from adopting a conformation that is a substrate for GRKs. This would block the subsequent GRK-mediated phosphorylation and the downstream events of desensitization and internalization. nih.gov
In female mice, estrogen has been found to activate GRK2, which can impact the effects of KOR ligands. frontiersin.org The long-lasting effects of this compound can be influenced by GRK activity, suggesting a complex interplay between the antagonist, the receptor, and intracellular regulatory proteins. frontiersin.org
β-Arrestin Recruitment and Signaling Bias
This compound's interaction with the kappa-opioid receptor (KOR) showcases a phenomenon known as signaling bias. Rather than acting as a conventional, neutral antagonist that simply blocks the receptor, nor-BNI is considered a biased ligand. nih.govnih.gov This is because it selectively activates certain downstream pathways while blocking others. Specifically, this compound functions as a potent and pure antagonist in assays measuring the interaction between the KOR and β-arrestin 2. frontiersin.orgresearchgate.net This antagonistic action at the β-arrestin pathway prevents the receptor internalization that is typically induced by KOR agonists. nih.gov
The signaling bias of this compound is most evident in its unique ability to activate the c-Jun N-terminal kinase (JNK) pathway, a function not shared by all KOR ligands. nih.govnih.gov While KOR agonists like U50,488 also activate JNK, they do so through a Gαi protein-dependent mechanism. In contrast, this compound-mediated JNK activation is independent of Gαi proteins. nih.gov This selective activation of one signaling cascade (JNK) while antagonizing others (like G-protein coupling and β-arrestin recruitment) defines this compound as a functionally selective or biased ligand. nih.govbiorxiv.org This biased profile is responsible for its distinct pharmacological effects, distinguishing it from both traditional KOR agonists and other antagonists.
| Assay Type | Ligand | Effect of this compound | Reference |
| kappa-β-Arrestin 2 Interaction | Dynorphin (B1627789) A | Potent and pure antagonist | frontiersin.orgresearchgate.net |
| KOR Internalization | Salvinorin A | Blocks agonist-induced internalization | nih.gov |
| JNK Activation | N/A | Activates JNK via a Gαi-independent mechanism | nih.gov |
Role of c-Jun N-terminal Kinase (JNK) Activation
A defining characteristic of this compound's mechanism is the activation of c-Jun N-terminal kinase (JNK), which underlies its remarkably long-lasting antagonist effects. nih.govnih.gov A single administration of nor-BNI leads to a sustained reduction in KOR function for days or even weeks, a phenomenon that is not due to irreversible receptor occupancy but to a functional disruption of the signaling complex. nih.govnih.gov This long-term effect is initiated by the KOR-dependent phosphorylation and activation of JNK. nih.gov Studies have confirmed that nor-BNI increases phosphorylated JNK (phospho-JNK) in cells expressing KOR and in the striatum and spinal cord of wild-type mice, but not in KOR knock-out mice, demonstrating the specificity of this interaction. nih.gov
The activation of JNK by nor-BNI initiates a specific downstream signaling cascade. Activated JNK stimulates peroxiredoxin 6 (PRDX6), a phospholipase, which in turn activates NADPH oxidase to generate reactive oxygen species (ROS). biorxiv.orgunibo.it This production of ROS is a critical step in the long-term inactivation of the receptor's ability to couple with G-proteins. biorxiv.orgunibo.it The entire process, from JNK activation to the functional uncoupling of the receptor, can be prevented by pretreatment with a JNK inhibitor, which attenuates the long-acting antagonism of nor-BNI. nih.govnih.gov This solidifies JNK activation as the pivotal mechanism for this compound's persistent effects.
| Experimental Model | Effect of this compound | Dependency | Downstream Mediator | Reference |
| HEK293 cells with KOR-GFP | Stimulates JNK phosphorylation | KOR expression | Peroxiredoxin 6 (PRDX6) | nih.gov |
| Wild-Type Mice (in vivo) | Increases phospho-JNK in striatum & spinal cord | KOR expression | Reactive Oxygen Species (ROS) | nih.govunibo.it |
| KOR Knock-out Mice (in vivo) | No significant increase in phospho-JNK | N/A | N/A | nih.gov |
| Rat Peripheral Sensory Neurons | Activates JNK for at least 30 minutes | KOR occupancy | New protein synthesis | nih.gov |
Mediation by 14-3-3γ in Long-Term Inhibition
The long-term inhibition of KOR signaling initiated by this compound and its activation of JNK requires the synthesis of a new protein that acts as a mediator. nih.govnih.gov Research using 2D difference gel electrophoresis combined with mass spectrometry identified this mediator as the scaffolding protein 14-3-3γ. nih.gov Following the activation of JNK by nor-BNI, the expression of 14-3-3γ is upregulated specifically in peripheral sensory neurons. nih.gov
The role of 14-3-3γ is crucial for the persistent effects of nor-BNI. Studies have shown that the knockdown of 14-3-3γ using siRNA eliminates the long-term reduction in KOR-mediated signaling in cultured peripheral sensory neurons. nih.gov Similarly, in vivo knockdown of 14-3-3γ in the rat hind paw was found to abolish the long-term reduction in peripheral KOR-mediated antinociception caused by nor-BNI. nih.gov Conversely, overexpression of 14-3-3γ in cells expressing KOR was sufficient to prevent KOR-mediated signaling. nih.gov These findings demonstrate that 14-3-3γ is both a necessary and sufficient component for the long-term, selective inhibition of KOR function following this compound administration. nih.gov
| Condition | Key Finding | Implication | Reference |
| Nor-BNI + JNK Activation | Upregulation of 14-3-3γ protein | 14-3-3γ is a downstream mediator of the Nor-BNI/JNK pathway. | nih.gov |
| Knockdown of 14-3-3γ | Eliminates Nor-BNI's long-term inhibition of KOR signaling. | 14-3-3γ is necessary for the long-term effect. | nih.gov |
| Overexpression of 14-3-3γ | Prevents KOR-mediated inhibition of cAMP signaling. | 14-3-3γ is sufficient to inhibit KOR function. | nih.gov |
Epigenetic Modulation: Histone Deacetylase 5 (HDAC5) and Brain-Derived Neurotrophic Factor (BDNF) Expression
This compound also plays a significant role in the epigenetic regulation of gene expression, specifically by opposing the effects of KOR agonists on Histone Deacetylase 5 (HDAC5) and Brain-Derived Neurotrophic Factor (BDNF). Sustained activation of KOR by the agonist U50,488 leads to depression-like phenotypes, which are associated with a reduction in the expression of specific Bdnf transcripts (II and IV) in the prefrontal cortex (PFC). nih.govbiorxiv.org
This agonist-induced downregulation of Bdnf is an epigenetic event. The KOR agonist U50,488 causes an upregulation of HDAC5 expression and a decrease in the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac). nih.govacs.org Chromatin immunoprecipitation assays have revealed that KOR activation increases the binding of HDAC5 to the promoters of Bdnf transcripts II and IV, leading to their transcriptional repression. nih.govbiorxiv.org
This compound functions as a direct antagonist in this pathway. When administered, nor-BNI blocks the U50,488-induced upregulation of HDAC5 and the subsequent increased binding of HDAC5 at the Bdnf promoters. nih.govbiorxiv.orgbiorxiv.org By preventing these epigenetic modifications, this compound effectively blocks the KOR agonist-mediated reduction of Bdnf expression, highlighting its role in modulating the epigenetic consequences of KOR signaling. nih.govbiorxiv.org
| Treatment | Effect on HDAC5 Expression (PFC) | Effect on HDAC5 Binding at Bdnf Promoters | Effect on Bdnf Transcripts II & IV | Reference |
| U50,488 (KOR Agonist) | Upregulation | Increased | Decreased | nih.govbiorxiv.org |
| U50,488 + this compound | Blocked Upregulation | Blocked Increase | Blocked Decrease | nih.govbiorxiv.org |
Neurobiological Systems Underpinning Norbinaltorphimine S Effects
The Endogenous Dynorphin (B1627789)/Kappa Opioid Receptor System
The dynorphin/KOR system is a critical component of the brain's response to stress and is implicated in the regulation of mood and motivation. frontiersin.orgnih.gov Norbinaltorphimine, by blocking KORs, prevents the effects of the endogenous ligand dynorphin. nih.govplos.org
Stressful experiences trigger the release of the neuropeptide dynorphin in various brain regions. nih.govdrugsandalcohol.ie This release is a key mechanism through which the brain responds to aversive stimuli. Dynorphin then binds to and activates KORs, initiating a cascade of intracellular signaling. nih.gov This activation is a natural adaptive response to acute stress, contributing to effects like analgesia which may help an organism cope with or escape a threat. eneuro.org The release of dynorphin can be a direct result of increased neuronal activity during stress or can be triggered by stress hormones. nih.gov For instance, corticotropin-releasing factor (CRF), a key mediator of the stress response, can induce the release of dynorphin. plos.orgfrontiersin.org Studies have shown that stressors like forced swimming and inescapable tail shock increase dynorphin expression and immunoreactivity in brain regions like the central amygdala (CeA). frontiersin.org
While acute activation of the dynorphin/KOR system is adaptive, chronic or uncontrollable stress can lead to its dysregulation. nih.govbiorxiv.org This persistent activation is linked to the development and expression of behaviors characteristic of stress-related disorders such as depression and anxiety. nih.govresearchgate.net The upregulation of the dynorphin/KOR system is thought to contribute to the negative emotional states associated with these conditions. researchgate.net For example, in animal models, prolonged KOR signaling exacerbates the aversive effects of stress and can lead to a state of anhedonia, or the inability to feel pleasure. nih.govfrontiersin.org Dysregulation of this system is observed in various neuropsychiatric disorders, including major depressive disorder (MDD), post-traumatic stress disorder (PTSD), and substance use disorders. frontiersin.orgdrugsandalcohol.ie Antagonizing KORs with compounds like this compound can block many of the aversive effects of stress, suggesting a therapeutic potential for KOR antagonists in treating these conditions. nih.govmdpi.com
Mesolimbic and Mesocortical Dopaminergic Pathways
The mesolimbic and mesocortical dopamine (B1211576) pathways are crucial for reward, motivation, and cognitive functions. nih.govwikipedia.org The dynorphin/KOR system, and therefore this compound, exerts significant influence over these pathways.
Activation of KORs generally leads to a decrease in dopamine release in key brain regions of the reward pathway. frontiersin.org Dynorphin, released during stress, acts on KORs located on the cell bodies and terminals of dopamine neurons in the ventral tegmental area (VTA) and the nucleus accumbens (NAc) to inhibit dopamine neuron firing and subsequent release. frontiersin.orgfrontiersin.org This reduction in dopamine is thought to mediate the dysphoric and anhedonic states associated with stress and drug withdrawal. frontiersin.org this compound, by blocking these KORs, can prevent this dynorphin-induced suppression of dopamine release. For example, pretreatment with this compound has been shown to block the effects of KOR agonists on dopamine levels. plos.org The VTA is a primary site of origin for dopamine neurons that project to the NAc and the prefrontal cortex, forming the core of the mesolimbic and mesocortical pathways, respectively. nih.govnih.gov The activity of these VTA dopamine neurons is a key determinant of dopamine release in their target regions. biorxiv.orgresearchgate.net
Serotoninergic System Interactions
The dynorphin/KOR system also interacts with the serotonergic system, which is deeply involved in mood regulation. drugsandalcohol.ieuci.edu KORs act as inhibitory heteroreceptors on serotonin (B10506) neurons. drugsandalcohol.ie This means that when activated by dynorphin, these receptors can reduce the release of serotonin. This interaction is significant because impaired serotonergic function is linked to conditions like depression and impulsive aggression. nih.govpsu.edu Research suggests that dynorphin released during stress can decrease serotonergic tone in areas like the nucleus accumbens, which may contribute to aversive states and drug-seeking behaviors. pnas.org A functional interaction between the serotonergic and dopaminergic systems is well-established, with serotonin modulating dopamine activity. psu.edu Therefore, by influencing the dynorphin/KOR system, this compound can indirectly affect the complex interplay between serotonin and dopamine.
Specific Brain Regions and Circuits Implicated
The effects of this compound are mediated through its action in a network of interconnected brain regions critical for processing stress, emotion, and reward.
| Brain Region/Circuit | Role in this compound's Effects | Key Findings |
| Amygdala | The amygdala, particularly the basolateral (BLA) and central (CeA) nuclei, is a key site for the anxiety-producing effects of stress mediated by the dynorphin/KOR system. frontiersin.orgplos.org | This compound can block stress-induced anxiety-like behavior by acting within the BLA. plos.org Dynorphin levels increase in the CeA in response to stress. frontiersin.org |
| Nucleus Accumbens (NAc) | The NAc is a central hub in the brain's reward circuit, and the dynorphin/KOR system here powerfully modulates dopamine release and motivation. frontiersin.orgfrontiersin.org | KOR activation in the NAc decreases dopamine release, contributing to negative affective states. frontiersin.org this compound can block these effects. |
| Ventral Tegmental Area (VTA) | The VTA is the origin of the major dopamine pathways, and KORs in this region regulate the activity of dopamine neurons. frontiersin.orgnih.gov | Dynorphin acts on KORs in the VTA to inhibit dopamine neuron firing. frontiersin.orgfrontiersin.org |
| Prefrontal Cortex (PFC) | The PFC is involved in executive functions and cognitive control, and the dynorphin/KOR system can disrupt these processes. biorxiv.orgmit.edu | KOR activation in the medial PFC can impair cognitive function, an effect that can be blocked by local administration of this compound. biorxiv.org |
| Hippocampus | The hippocampus is crucial for memory and is also involved in the stress response. | The dynorphin/KOR system interacts with other stress-related systems in the hippocampus. mdpi.com |
| Dorsal Raphe Nucleus (DRN) | The DRN is a primary source of serotonin in the brain, and the dynorphin/KOR system modulates serotonergic output from this region. pnas.org | KOR activation in the DRN is involved in the aversive effects of stress and can influence drug-seeking behavior, likely through modulation of serotonin release in the NAc. pnas.org |
Basolateral Amygdala (BLA)
The basolateral amygdala is a key brain region for processing emotions like fear and anxiety and is rich in kappa-opioid receptors. jneurosci.org The dynorphin/KOR system within the BLA is implicated in stress-induced dysphoria and anxiety. jneurosci.orgplos.org
Research demonstrates that the anxiogenic, or anxiety-producing, properties of stress are mediated by the endogenous opioid peptide dynorphin acting in the BLA. plos.orgmontclair.edu The anxiogenic-like effects of Corticotropin-Releasing Factor (CRF) are initiated by the activation of CRF1 receptors, which in turn triggers the dynorphin/KOR system. plos.org Central administration of CRF in animal models leads to a measurable increase in anxiety-like behavior, an effect that is blocked by pretreatment with this compound. plos.org Using a phosphoselective antibody to track KOR activation, studies have shown that CRF injection increases KOR phosphorylation and immunoreactivity specifically in the BLA. plos.org This effect is prevented by a CRF1 receptor antagonist, confirming the link between the two systems. plos.org Local injection of nor-BNI directly into the BLA successfully blocks stress- or CRF-induced anxiety-like behaviors. plos.org
Furthermore, the KOR system in the BLA is crucial for stress-induced reinstatement of drug-seeking behaviors. In models of nicotine (B1678760) dependence, stress can trigger a relapse to nicotine preference, a response that requires the activity of the dynorphin/KOR system in the BLA. jneurosci.org Similarly, local administration of nor-BNI into the BLA can reverse neuroadaptations that mediate the reinstatement of cocaine-seeking behavior. biorxiv.org
Research Findings on this compound in the Basolateral Amygdala (BLA)
| Experimental Condition | Effect Observed | Effect of this compound (nor-BNI) | Reference |
|---|---|---|---|
| Central administration of Corticotropin-Releasing Factor (CRF) | Increased anxiety-like behavior; increased KOR phosphorylation in BLA. | Pretreatment with nor-BNI blocks the increase in anxiety-like behavior. | plos.org |
| Stress-induced reinstatement of nicotine preference | Relapse to nicotine-seeking behavior. | Activity is dependent on the dynorphin/KOR system in the BLA. | jneurosci.org |
| Stress-induced reinstatement of cocaine seeking | Relapse to cocaine-seeking behavior. | Local administration of nor-BNI in the BLA reverses mediating neuroadaptations. | biorxiv.org |
Prefrontal Cortex (PFC)
The prefrontal cortex is a critical hub for cognitive functions, and the dynorphin/KOR system within this region plays a significant role in modulating cognition and mood, particularly under conditions of stress or opioid withdrawal. biorxiv.org In mouse models, acute morphine withdrawal has been shown to provoke the release of dynorphin in the medial prefrontal cortex (PFC), leading to cognitive disruption through the activation of local KORs. biorxiv.org The local application of this compound in the PFC effectively blocks these cognitive deficits. biorxiv.org
The activation of KORs in the PFC can also disrupt memory processing. biorxiv.org This disruption is blocked by pretreatment with nor-BNI within the PFC. biorxiv.org At a cellular level, KORs in the medial PFC act to negatively regulate glutamatergic inputs arriving from the basolateral amygdala. researchgate.net Pharmacological blockade of these KORs with an antagonist like nor-BNI has been shown to produce anxiolytic effects in rats. researchgate.net
Sustained activation of KORs also has profound effects on gene expression within the PFC. Chronic stimulation with a KOR agonist leads to a reduction in the expression of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal health and plasticity. nih.govbiorxiv.org This reduction is specifically blocked by this compound. nih.govbiorxiv.org The mechanism involves epigenetic changes; KOR activation upregulates the expression of histone deacetylase 5 (HDAC5), which in turn leads to the silencing of BDNF gene expression. nih.govbiorxiv.org Nor-BNI prevents these epigenetic modifications, highlighting its role in regulating the molecular pathways that underpin mood and cognitive function. nih.govbiorxiv.org
Research Findings on this compound in the Prefrontal Cortex (PFC)
| Experimental Condition | Effect Observed in PFC | Effect of this compound (nor-BNI) | Reference |
|---|---|---|---|
| Acute morphine withdrawal | Dynorphin release and cognitive disruption. | Local application blocks cognitive disruption. | biorxiv.org |
| Sustained KOR activation (via agonist U50,488) | Reduced BDNF expression; upregulation of HDAC5. | Blocks the reduction in BDNF and the upregulation of HDAC5. | nih.govbiorxiv.org |
| General KOR activation | Negative regulation of glutamatergic input from the BLA. | Blockade produces anxiolytic effects. | researchgate.net |
Hippocampus
The hippocampus is integral to a neural network that regulates fear and memory, with both its dorsal and ventral regions being necessary for the renewal of fear after extinction. researchgate.net The KOR system is a key neuromodulatory system within the hippocampus implicated in fear learning and anxiety. researchgate.net Research has investigated the role of this compound in this context by infusing the antagonist into either the ventral or dorsal hippocampus to observe its effects on the renewal of extinguished fear. researchgate.net Along with the amygdala and prefrontal cortex, the hippocampus is one of the limbic brain areas that show extensive expression of kappa-opioid receptors. frontiersin.org
Inferior Colliculus (IC) in Anxiety and Panic-Like Behaviors
While primarily known for its role in auditory pathways, the inferior colliculus is also involved in defensive behaviors. cambridge.orgnih.gov Electrical or chemical stimulation of its central and pericentral nuclei can elicit robust defensive responses, making it a key area for studying unconditioned fear and panic. cambridge.orgnih.govkarger.com The IC contains a significant presence of opioid receptors, and their modulation has direct behavioral consequences. karger.com
Studies using animal models have shown that pretreating the IC with this compound significantly reduces behaviors associated with anxiety and panic when faced with a threat. cambridge.orgcambridge.org In experiments where rats are confronted by a predator, local microinjections of nor-BNI into the IC cause a significant decrease in the frequency and duration of defensive attention and immobility. cambridge.org This demonstrates that blocking KORs in this region produces both anxiolytic-like and panicolytic-like effects. cambridge.orgnih.govcambridge.org These findings suggest that the kappa-opioid system in the IC is involved in elaborating defensive responses and that its blockade with nor-BNI can attenuate panic-like states. cambridge.orgkarger.com
Effects of this compound in the Inferior Colliculus (IC)
| Behavioral Measure | Effect of nor-BNI Microinjection into IC | Interpretation | Reference |
|---|---|---|---|
| Defensive Attention (Frequency & Duration) | Significant decrease. | Anxiolytic-like effect. | cambridge.org |
| Defensive Immobility (Duration) | Significant decrease. | Anxiolytic-like effect. | cambridge.org |
| Active Avoidance (Frequency & Duration) | Significant decrease. | Panicolytic-like effect. | cambridge.org |
| Panic Attack-Like Behaviors | Significant decrease in frequency and duration. | Panicolytic-like effect. | nih.govcambridge.org |
Trigeminal System in Pain Modulation
The trigeminal system is responsible for sensation in the face and is implicated in certain chronic pain conditions. The kappa-opioid system plays a modulatory role in trigeminal neuropathic pain. nih.govresearchgate.net this compound has demonstrated antinociceptive (pain-reducing) and anxiolytic-like effects in rat models of trigeminal neuropathic pain induced by chronic constriction of the infraorbital nerve. nih.govresearchgate.net
Systemic administration of nor-BNI reduces the mechanical hyperalgesia (exaggerated pain response) associated with this nerve injury. nih.gov The compound's anxiolytic-like effects in this pain model appear to be dissociated from its antinociceptive effects, suggesting they may be mediated by different sites or mechanisms. nih.govresearchgate.net
At the cellular level, the dynorphin-KOR system regulates glial and immune cell responses following trigeminal nerve injury. nih.gov After such an injury, KOR activation in the central nervous system (CNS) promotes the proliferation of astrocytes (astrocytosis) and microglia. nih.gov Conversely, in the peripheral nervous system (PNS), KOR activation inhibits the proliferation of macrophages at the site of injury. nih.gov This differential effect highlights the complex role of the KOR system in modulating neuro-inflammation along the trigeminal pain pathway. The lack of the KOR gene in knockout mice leads to an enhanced allodynic response after peripheral nerve injury, further supporting the role of the endogenous kappa-opioid system in pain modulation. nih.gov
Effects of KOR Modulation in the Trigeminal System
| Location | Effect of KOR Activation | Effect of KOR Blockade (with nor-BNI) | Reference |
|---|---|---|---|
| Systemic/Central | - | Reduces mechanical hyperalgesia and anxiety-like behavior. | nih.govresearchgate.net |
| Central Nervous System (CNS) | Promotes astrocytosis and microglial proliferation. | - | nih.gov |
| Peripheral Nervous System (PNS) | Inhibits macrophage proliferation. | - | nih.gov |
Preclinical Research on Norbinaltorphimine in Disease Models
Pain Management and Nociception Research
Norbinaltorphimine has been extensively studied in various animal models of pain to elucidate the contribution of the kappa-opioid system to nociception and analgesia.
Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. jofph.com This can involve peripheral mechanisms like the release of inflammatory mediators and neuropeptides after nerve injury, leading to the sensitization of nerve fibers, and central mechanisms involving neurochemical changes in the trigeminal nuclei and other brain regions. scielo.brscielo.sa.crmdpi.com
Research using this compound has explored the role of the KOR system in these conditions. In a rat model of trigeminal neuropathic pain created by constricting the infraorbital nerve, systemic administration of nor-BNI produced antinociceptive effects. nih.gov The study also found that injecting nor-BNI directly into the trigeminal ganglion or the central amygdala reduced mechanical hyperalgesia, highlighting both peripheral and central sites of action. nih.govresearchgate.net These findings suggest that the KOR system is a promising target for managing trigeminal pain and its associated anxiety. nih.gov
| Pain Model | Animal Model | Key Findings with this compound (nor-BNI) | Reference |
|---|---|---|---|
| Trigeminal Neuropathic Pain | Rat (Infraorbital Nerve Constriction) | Systemic, trigeminal ganglion, and central amygdala administration of nor-BNI reduced mechanical hyperalgesia. | nih.gov |
| Peripheral Nerve Injury | General Preclinical Models | Nor-BNI is used to investigate the role of KORs in pain states arising from peripheral nerve damage. | jofph.comfrontiersin.org |
In models of inflammatory pain, this compound has been shown to modulate pain and inflammation by blocking KORs. In a model using Complete Freund's Adjuvant (CFA) to induce chronic inflammation, systemic administration of nor-BNI decreased spontaneous pain behaviors. nih.gov This effect was linked to the blockade of facilitated kappa-opioid systems in the nucleus accumbens and central nucleus of the amygdala. nih.gov
Further studies have demonstrated that nor-BNI can reverse the immunosuppressive effects of KOR agonists. For instance, the KOR agonist U50,488H suppressed the production of inflammatory cytokines by macrophages, an effect that was completely reversed by this compound. taylorandfrancis.com In a CFA-induced inflammatory pain model in mice, prior administration of nor-BNI was found to blunt the increased ethanol (B145695) intake observed in male mice, suggesting a link between inflammatory pain, the KOR system, and alcohol consumption. vcu.edu
| Inflammatory Model | Key Findings with this compound (nor-BNI) | Reference |
|---|---|---|
| Complete Freund's Adjuvant (CFA) | Decreased spontaneous pain behaviors. | nih.gov |
| Macrophage Culture | Reversed the KOR agonist-induced suppression of inflammatory cytokines (IL-1, TNFα, IL-6). | taylorandfrancis.com |
| CFA-induced pain and alcohol intake | Blocked the increase in ethanol consumption in male mice with chronic inflammatory pain. | vcu.edu |
| Pain-induced alcohol relapse model | Administration into the nucleus accumbens shell blocked the pain-induced increase in alcohol consumption in female rats. | nih.gov |
Stress is a significant factor in pain modulation, capable of producing either stress-induced analgesia (a reduction in pain sensitivity) or stress-induced hyperalgesia (an increased sensitivity to pain). mdpi.comresearchgate.net The dynorphin (B1627789)/KOR system is a key mediator of stress responses. nih.gov Preclinical studies have shown that this compound can prevent the negative effects of stress on pain perception, particularly in the context of migraine. mdpi.comresearchgate.net
In a rat model with features of migraine and medication overuse headache, stress led to cephalic allodynia and increased levels of calcitonin gene-related peptide (CGRP), a key molecule in migraine pathophysiology. nih.govnih.gov Systemic administration of nor-BNI before the stress challenge prevented both the allodynia and the rise in CGRP. nih.govnih.gov Further investigation revealed that stress increased dynorphin and activated KORs in the central nucleus of the amygdala (CeA). nih.gov Notably, blockade of KORs with nor-BNI specifically in the right CeA was sufficient to prevent the stress-induced pain, revealing a lateralized neural circuit for stress-induced headache. nih.gov
Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where chronic exposure to opioids leads to an increased sensitivity to pain. hss.edu The dynorphin/KOR system, which is often upregulated during chronic opioid use, is implicated in this process. researchgate.netresearchgate.net
Research has investigated the potential of KOR antagonists like this compound to counteract OIH. In a study on heroin-dependent rats, withdrawal from heroin induced significant mechanical hyperalgesia. researchgate.net Administration of nor-BNI reversed this withdrawal-induced hyperalgesia in both male and female rats, indicating a functional role for KORs in this phenomenon. The study noted a sex difference in the duration of the effect, with the anti-hyperalgesic action of nor-BNI lasting longer in males (14 days) than in females (7 days). researchgate.netresearchgate.net
The antinociceptive (pain-blocking) effects of this compound are attributed to its function as a selective KOR antagonist. ontosight.ai By blocking KORs, it can prevent the actions of endogenous dynorphins and exogenous KOR agonists that can contribute to pain states. uitm.edu.myfrontiersin.org
Studies have begun to unravel the specific neural mechanisms. One key site of action is the rostral ventromedial medulla (RVM), a critical area for pain modulation. Research using the KOR agonist U69593 showed it inhibited excitatory signals to a specific population of RVM neurons. nih.gov This action was reversible with this compound. The inhibition of these specific neurons is thought to disinhibit (or activate) pain-inhibitory pathways, resulting in antinociception. nih.gov Therefore, nor-BNI's ability to block KORs in the RVM prevents this cascade, which is relevant when investigating the effects of KOR agonists. nih.gov this compound is also frequently used as a tool to confirm that the analgesic effects of novel compounds are mediated through the KOR system. uitm.edu.myfrontiersin.orgmdpi.com
Substance Use Disorders and Addiction Research
The dynorphin/KOR system is heavily implicated in the negative affective states, dysphoria, and stress that drive addiction and relapse. biorxiv.orgfrontiersin.orgetsu.edu Consequently, this compound has been a cornerstone research tool for dissecting the role of KORs in substance use disorders. ontosight.airesearchgate.net Preclinical studies have consistently shown that blocking KORs with nor-BNI can reduce drug-seeking behaviors. biorxiv.org
Regarding alcohol, nor-BNI has been shown to block increases in ethanol consumption that are driven by chronic inflammatory pain in male mice. vcu.edu In a separate study focusing on relapse, inflammatory pain during a period of abstinence increased alcohol intake when it was reintroduced, but only in female rats. nih.gov This effect, which was associated with increased KOR expression in the nucleus accumbens, was prevented by administering nor-BNI directly into this brain region. nih.gov Furthermore, nor-BNI has been found to attenuate the reinstatement of nicotine-seeking behavior that is induced by stress. medchemexpress.com
| Substance | Animal Model | Key Findings with this compound (nor-BNI) | Reference |
|---|---|---|---|
| Cocaine | Rat (Extended Access Self-Administration) | Attenuated the escalation of cocaine intake. | etsu.edu |
| Cocaine | Rhesus Monkey (Choice Procedure) | Did not significantly alter cocaine choice or extended-access intake. | nih.gov |
| Ethanol | Mouse (Inflammatory Pain Model) | Blunted the pain-induced increase in ethanol intake in males. | vcu.edu |
| Ethanol | Rat (Pain-induced Relapse Model) | Blocked the pain-induced increase in alcohol consumption during reintroduction in females. | nih.gov |
| Nicotine (B1678760) | Mouse (Conditioned Place Preference) | Attenuated stress-induced reinstatement of nicotine-seeking. | medchemexpress.com |
Modulation of Relapse and Drug-Seeking Behavior
This compound (nor-BNI), a selective kappa-opioid receptor (KOR) antagonist, has been a key pharmacological tool in preclinical studies investigating the mechanisms underlying addiction and relapse. ontosight.aichemrxiv.org Research across various models of substance use has highlighted the critical role of the dynorphin/KOR system in stress-induced drug-seeking behaviors. frontiersin.orgnih.gov
Stress is a well-established factor in the relapse of drug-seeking behaviors for substances like nicotine, cocaine, and ethanol. frontiersin.orgnih.gov Preclinical models often use stressors such as foot-shock or forced swimming to induce the reinstatement of drug-seeking behavior after a period of extinction.
Nicotine: Studies using a conditioned place preference (CPP) model in mice have shown that stress, induced by either foot-shock or the pharmacological stressor yohimbine, can reinstate nicotine-seeking behavior. jneurosci.orgmdpi.com This stress-induced reinstatement is sensitive to nor-BNI, indicating that KOR activity is necessary for this effect. jneurosci.org Pretreatment with nor-BNI has been found to significantly attenuate the reinstatement of nicotine-CPP triggered by stress. nih.govtargetmol.commedchemexpress.com Specifically, research has demonstrated that KOR activity within the basolateral amygdala (BLA) is essential for stress-induced reinstatement of nicotine CPP. jneurosci.orgmdpi.com
Cocaine: Similar to nicotine, stress-induced reinstatement of cocaine-seeking is mediated by the KOR system. nih.govnih.gov In mice previously conditioned with cocaine, stressors like intermittent foot-shock or forced swim were found to reinstate place preference. nih.govnih.gov This reinstatement was blocked in mice pretreated with nor-BNI. nih.govnih.gov Furthermore, local injections of nor-BNI into the ventral tegmental area (VTA) have been shown to prevent stress-induced reinstatement of cocaine-seeking. nih.govgwu.edu These findings suggest that stress-induced activation of the dynorphin/KOR system is a crucial component of cocaine relapse. nih.govnih.gov
Ethanol: The dynorphin/KOR system is also implicated in the behavioral effects of alcohol. nih.govgvsu.edu KOR antagonists have been shown to block stress-induced reinstatement of ethanol seeking. nih.gov While direct studies on nor-BNI's effect on stress-induced reinstatement of ethanol seeking are part of a broader body of research on KOR antagonists, the collective evidence points towards the KOR system's involvement in stress-related alcohol relapse. plos.orgsemanticscholar.org
Table 1: Effect of this compound on Stress-Induced Reinstatement of Drug-Seeking Behavior
| Substance | Stress Model | Effect of this compound | Key Brain Region Implicated |
|---|---|---|---|
| Nicotine | Foot-shock, Forced Swim, Yohimbine | Attenuates reinstatement mdpi.comnih.gov | Basolateral Amygdala (BLA) jneurosci.org |
| Cocaine | Foot-shock, Forced Swim | Blocks reinstatement nih.govnih.gov | Ventral Tegmental Area (VTA) nih.gov |
| Ethanol | General Stress | KOR antagonists block reinstatement nih.gov | N/A in provided context |
In contrast to its effects on stress-induced reinstatement, nor-BNI does not appear to block drug-primed reinstatement for substances like nicotine and cocaine. nih.govnih.govnih.gov In studies with mice, cocaine-primed reinstatement of conditioned place preference was not affected by the disruption of the kappa opioid system. nih.govnih.gov Similarly, nor-BNI had no effect on nicotine-primed reinstatement of nicotine-CPP. nih.govnih.govtargetmol.com This suggests a specific role for the KOR system in stress-related relapse pathways, as opposed to relapse triggered by re-exposure to the drug itself. nih.gov
Effects on Opioid Dependence and Withdrawal Symptoms
The dynorphin/KOR system is believed to play a role in the negative affective states associated with drug withdrawal. chemrxiv.orgnih.gov Research suggests that the binding of dynorphin-like peptides to KORs during opioid withdrawal can enhance the aversive consequences of withdrawal. nih.gov
In a study involving morphine-dependent rats, the administration of nor-BNI prior to naltrexone-precipitated withdrawal was found to decrease the amount of feces excreted, a somatic sign of withdrawal. nih.gov More significantly, this pretreatment with nor-BNI also reduced the subsequent conditioned place aversion (CPA) to the withdrawal environment. nih.gov This indicates that blocking KORs with nor-BNI can lessen the aversive experience of opioid withdrawal. nih.gov These findings point to the potential of selective KOR antagonists to alleviate the aversive effects of opioid withdrawal and consequently reduce the likelihood of relapse. nih.gov
Influence on Reward and Aversion Pathways in Addiction
The dynorphin/KOR system is intricately involved in modulating the brain's reward and aversion pathways, which are central to the development and maintenance of addiction. frontiersin.orgdiamondrehabthailand.com Activation of KORs is generally associated with aversive or dysphoric states, which can counteract the rewarding effects of drugs and contribute to the negative emotional state that drives relapse. pnas.orgfrontiersin.org
Research has shown that stress can potentiate the rewarding effects of drugs like cocaine, and this effect is mediated by the dynorphin/KOR system. jneurosci.org Stress-induced release of endogenous dynorphins in the ventral striatum can lead to an increase in serotonin (B10506) transport, which may underlie both the aversive consequences of stress and the enhanced reward from cocaine. jneurosci.org Local administration of nor-BNI into the nucleus accumbens has been shown to block these stress-induced effects. frontiersin.orgjneurosci.org
Furthermore, the KOR system's role in aversion is highlighted by studies where KOR agonists produce aversive responses in rodents. pnas.org this compound can block these aversive effects. For instance, in a model of inflammatory pain, the pain-induced reduction in the rewarding effects of morphine could be reversed by the administration of nor-BNI in the nucleus accumbens. frontiersin.org However, in some contexts, such as with cocaine self-administration in the ventral tegmental area, nor-BNI was found to have no consistent effect on the reinforcing properties of the drug. nih.gov
The nucleus accumbens appears to be a key site where the KOR system exerts opposing effects on reward and aversion, with dynorphinergic neurons in the ventral part driving aversion and those in the dorsal part mediating preference. frontiersin.orgfrontiersin.org
Psychiatric and Stress-Related Disorders Research
Depression-Like Behaviors
The dynorphin/KOR system is increasingly recognized for its role in the pathophysiology of depression and stress-related disorders. frontiersin.org Activation of KORs is linked to dysphoria and depressive-like states, while KOR antagonists like nor-BNI have shown antidepressant-like effects in preclinical models. pnas.orgresearchgate.net
In studies with rats exposed to chronic ethanol, which can induce depressive-like behaviors, nor-BNI was able to attenuate the increased immobility observed in the forced swim test. plos.orgnih.gov This effect was seen both during acute withdrawal and after a period of protracted abstinence, suggesting that the DYN/KOR system contributes to both short- and long-term depressive states following chronic alcohol exposure. plos.orgnih.gov
Furthermore, local injection of nor-BNI into the nucleus accumbens has been shown to block the expression of depressive-like behaviors induced by prolonged morphine withdrawal in mice. frontiersin.org Research has also indicated that chronic activation of KORs can lead to a downregulation of brain-derived neurotrophic factor (BDNF), a key molecule in mood regulation, and that nor-BNI can normalize these changes. biorxiv.org These findings support the concept that stress-induced depression may involve dynorphin-dependent mechanisms and highlight the potential of KOR antagonists in managing depressive symptoms. pnas.org
Anxiety-Like Behaviors
The KOR system is also implicated in the modulation of anxiety. plos.org KOR antagonists like nor-BNI have been investigated for their potential anxiolytic-like effects. wikipedia.orgplos.org
This compound has demonstrated anxiolytic-like effects in several animal models of anxiety. plos.orgnih.gov In the elevated plus maze (EPM), a standard test for anxiety, nor-BNI has been shown to have anxiolytic properties. plos.org For example, central administration of corticotropin-releasing factor (CRF), a stress-related peptide, reduces the time mice spend in the open arms of the EPM, an effect that is blocked by pretreatment with nor-BNI. plos.org
In the defensive withdrawal test, which measures the avoidance of an open, brightly lit area, nor-BNI has also shown anxiolytic effects. plos.orgnih.gov In rats previously exposed to footshock stress, a high dose of nor-BNI decreased the latency to enter the open field and reduced the time spent in the withdrawal box, indicating a reduction in anxiety-like behavior. plos.orgnih.govnih.gov These anxiolytic effects were observed in both shocked and non-shocked rats. plos.orgnih.gov
Research suggests that KOR blockade can also attenuate panic-like responses in threatening situations. researchgate.netcambridge.orgcambridge.org In a model where rats are confronted with a predator (a rattlesnake), microinjections of nor-BNI into the inferior colliculus, a midbrain structure involved in defensive behaviors, significantly decreased both anxiety-like and panic-like behaviors. researchgate.netcambridge.org These findings suggest that KOR antagonists could be a potential adjunctive treatment for panic-related disorders. researchgate.netcambridge.org
Furthermore, in a model of unconditioned fear induced by chemical stimulation of the dorsal midbrain, intracollicular administration of nor-BNI at high doses showed panicolytic-like effects. karger.com
Cognitive Effects and Stress Adaptation
The KOR system plays a role in cognitive function and the adaptation to stress. jneurosci.orgbiorxiv.org Stress-induced activation of the KOR system can lead to deficits in learning and memory. jneurosci.org this compound has been shown to mitigate these cognitive impairments. jneurosci.org
In a novel object recognition (NOR) task, mice subjected to forced swim stress showed impaired performance, which was prevented by treatment with nor-BNI. jneurosci.org This suggests that KOR activation is a necessary component of stress-induced cognitive deficits. jneurosci.org Furthermore, mice lacking the gene for dynorphin, the endogenous ligand for KOR, did not exhibit the learning and memory deficits following stress. jneurosci.org
The dynorphin/KOR system is also implicated in stress-induced reinstatement of drug-seeking behaviors. nih.gov this compound can block the effects of stress on synaptic plasticity in brain regions involved in reward and motivation, and it can also block stress-induced reinstatement of cocaine-seeking behavior. nih.gov This indicates that KOR antagonists may help in adapting to stress and preventing stress-induced relapse in addiction. nih.gov
Exploratory Studies in Other Pathological Conditions
Beyond its well-documented effects in pain, addiction, and mood disorders, the influence of this compound and the broader KOR system has been explored in a range of other conditions, including gastrointestinal disorders, cancer, and neurological conditions like epilepsy.
Preclinical studies suggest that the KOR system is involved in regulating gastrointestinal motility and visceral pain, making it a potential target for disorders like inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). frontiersin.orgmdpi.comcnr.it Animal models of visceral pain, such as those induced by colonic distension, have been used to evaluate the effects of KOR ligands. frontiersin.org
In a mouse model mimicking functional gastrointestinal disorders, the novel salvinorin A analog PR-38, which interacts with both opioid and cannabinoid systems, was shown to inhibit colonic motility and reduce abdominal pain. researchgate.net The effects of PR-38 on gastrointestinal transit time were mediated by µ- and κ-opioid receptors, as well as the CB1 receptor. researchgate.net The inhibitory effect of PR-38 on colonic smooth muscle contraction was attenuated by this compound, confirming the involvement of the KOR. researchgate.net
Research in animal models has shown that KOR agonists can reduce visceral hypersensitivity. researchgate.net For instance, the peripherally restricted KOR agonist asimadoline (B1665285) has been shown to reduce pain and abnormal bowel function in models of IBS. researchgate.net While these studies primarily focus on KOR agonists, the use of this compound has been crucial in confirming that the observed effects are indeed mediated through the KOR.
The role of the KOR in cancer is complex and appears to be dependent on the cancer type. nih.gov Preclinical studies have investigated the effects of KOR ligands on cancer cell proliferation, migration, and apoptosis. nih.govd-nb.info
In non-small cell lung cancer (NSCLC) cell lines (HCC827 and H1975), the selective KOR agonist U50,488H was found to decrease cell viability and proliferation in a concentration-dependent manner. spandidos-publications.com This effect was reversed by co-treatment with this compound, indicating that the anti-proliferative effect was mediated through the KOR. spandidos-publications.comnih.gov Furthermore, in a mouse model of bone cancer pain, the analgesic effects of U50,488 were fully reversed by this compound, while the KOR agonist did not alter tumor growth or bone loss. arizona.edu
Conversely, some studies suggest that KOR activation may promote migration in certain cancer cells. In breast cancer cell lines, knockdown of the KOR inhibited cell viability and migration. d-nb.info The conflicting findings across different cancer types highlight the need for further research to elucidate the precise role of the KOR system in oncology.
The KOR system is known to modulate neuronal excitability, and its role in epilepsy has been an area of preclinical investigation. frontiersin.orgnih.gov Activation of KORs generally leads to a reduction in neuronal excitability, suggesting a potential anticonvulsant role. frontiersin.org
In a rat model of viral-induced epilepsy, the KOR agonist U-50488 demonstrated anticonvulsant effects. oup.com Conversely, administration of the selective KOR antagonist this compound was shown to reproduce the convulsive phenotype in this model, supporting the hypothesis that a balanced KOR tone is important for seizure control. oup.com In a study using a pentylenetetrazole (PTZ)-induced seizure model in mice, the anticonvulsant effect of a cannabinoid CB1 receptor agonist was reversed by the general opioid antagonist naltrexone (B1662487), but not by the specific KOR antagonist this compound, suggesting a complex interplay between different receptor systems in seizure modulation. capes.gov.br
Furthermore, in a piglet model of global cerebral hypoxia/ischemia, administration of the KOR agonist salvinorin A after the ischemic event preserved cerebrovascular autoregulation. plos.org This protective effect was abolished when co-administered with this compound, indicating that the neuroprotective action was mediated via the KOR. plos.org
Compound List
Structure Activity Relationship Sar Studies of Norbinaltorphimine and Congeners
Bivalent Ligand Design Principles and Their Impact on KOR Selectivity and Affinity
The development of nor-BNI by Portoghese and colleagues was a landmark in medicinal chemistry, employing a bivalent ligand design approach. This involved linking two β-naltrexamine units via an oxyethylene linker. chemrxiv.org This bivalent strategy proved effective in designing highly selective non-peptide opioid receptor antagonists. nih.gov The initial premise behind this design was to bridge two opioid recognition sites to enhance selectivity. acs.org However, subsequent studies indicated that the presence of two pharmacophores might not be strictly necessary for kappa opioid antagonist selectivity. dntb.gov.uanih.govacs.org Research has shown that the pyrrole (B145914) moiety within nor-BNI primarily functions as an inert spacer, critically positioning the basic nitrogen of the second pharmacophore at a distinct "address" subsite specific to the KOR. nih.gov Furthermore, the length of the linker in bivalent ligands significantly influences their selectivity profiles across KOR, mu (MOR), and delta (DOR) opioid receptors. chemrxiv.org
Significance of Stereochemistry: (+)-Norbinaltorphimine and its Enhanced Biological Activity
The stereochemistry of norbinaltorphimine plays a crucial role in its biological activity and receptor selectivity. The classic KOR antagonist is (−)-Norbinaltorphimine [(−)-1], which is composed of two pharmacophores derived from (−)-naltrexone. nih.gov In contrast, (+)-Norbinaltorphimine [(+)-1] incorporates two pharmacophores derived from (+)-naltrexone, while the meso isomer of this compound combines pharmacophores from both (−)- and (+)-naltrexone. nih.gov
Intriguingly, (+)-norbinaltorphimine exhibits significantly enhanced Toll-like receptor 4 (TLR4) antagonist activity compared to (+)-naltrexone. In microglial BV-2 cells, (+)-norbinaltorphimine demonstrated an IC50 of 4.7 ± 1.8 μM for inhibiting LPS-induced TLR4 signaling, a potency approximately 25 times greater than that of (+)-naltrexone (IC50 = 105.5 ± 10.1 μM). nih.gov Conversely, (−)-norbinaltorphimine completely lost its TLR4 activity. nih.gov This enantioselectivity for TLR4 antagonism is attributed to the (+)-naltrexone pharmacophore. nih.gov A key advantage of (+)-norbinaltorphimine is its lack of apparent KOR activity, which allows for its use as a TLR4 antagonist without interfering with endogenous KOR signaling. nih.gov Molecular dynamics simulations further support that the specific binding of the (+)-naltrexone-derived pharmacophore within the LPS binding pocket of myeloid differentiation protein 2 (MD-2) is responsible for this observed stereoselectivity. nih.gov
Below is a static representation of data comparing the TLR4 antagonist activity of this compound stereoisomers and naltrexone (B1662487):
Table 1: TLR4 Antagonist Activity in BV-2 Microglial Cells
| Compound | IC50 (μM) ± SEM | Relative Potency (vs. (+)-Naltrexone) | KOR Activity |
| (+)-Norbinaltorphimine | 4.7 ± 1.8 | ~25 times better | No apparent |
| (−)-Norbinaltorphimine | Lost activity | N/A | Classic KOR antagonist |
| (+)-Naltrexone | 105.5 ± 10.1 | 1 | N/A |
| Meso isomer of this compound | 6.1 ± 1.9 | Similar to (+)-Norbinaltorphimine | N/A |
Identification of Key Pharmacophores and Address Moieties for Kappa-Antagonist Activity
SAR studies involving molecular modifications of nor-BNI and the KOR itself have elucidated the critical structural elements responsible for its selective kappa-antagonist activity. The selectivity of nor-BNI is largely conferred through an ionic interaction between its N17' protonated amine group, acting as an "address" moiety, and a nonconserved acidic residue, specifically Glutamic acid 297 (Glu297), on the KOR. drugbank.comcapes.gov.br The antagonist pharmacophore is believed to bind within the highly conserved seven transmembrane (TM) domains of the KOR. drugbank.comcapes.gov.br
Role of the N17'-Basic Group
The N17'-basic group is a crucial determinant of this compound's kappa opioid antagonist selectivity. A series of this compound congeners with varying substituents at the N17'-position were synthesized to investigate this role. nih.gov It was observed that only compounds possessing a basic nitrogen at the N17' position exhibited selective kappa antagonist properties. nih.gov Conversely, amidation of the N17' group resulted in congeners with significantly reduced kappa antagonist potency and diminished selectivity. nih.gov This evidence strongly suggests that the basic N17' nitrogen forms an ionic interaction with acidic amino acid residues located in the extracellular domains of the kappa receptor, such as the N-terminal domain and extracellular loop 2, which are considered components of the kappa address subsite. nih.gov This ionic interaction specifically involves the carboxylate group of Glu297, situated at the top of transmembrane helix 6 (TM6) of the receptor. drugbank.comcapes.gov.br
Importance of the Second Basic Nitrogen
The second basic nitrogen within the this compound structure is paramount for its kappa-receptor recognition and selectivity. This was demonstrated through the synthesis and evaluation of a structurally simplified congener of this compound (referred to as Compound 2 in the original research). acs.orgnih.gov This congener was found to be at least twice as selective as nor-BNI (1a) as a kappa antagonist. acs.orgnih.gov In stark contrast, its N-carbobenzoxy derivative (Compound 3), which lacks the critical basic nitrogen, showed no activity at kappa-receptors. acs.orgnih.gov These findings definitively establish the importance of this second basic nitrogen for effective kappa-receptor recognition. acs.orgnih.gov It has been proposed that this basic group functionally mimics the guanidinium (B1211019) moiety of Arginine 7 (Arg7), which is considered a key kappa-address component of the endogenous opioid peptide dynorphin (B1627789). acs.orgnih.gov The precise orientation of this second basic nitrogen relative to the antagonist pharmacophore is also considered critical for achieving kappa-selectivity. acs.org
Comparative Analysis with Other Kappa Opioid Receptor Antagonists
This compound (nor-BNI) stands alongside JDTic and 5'-guanidinonaltrindole (B10772374) (5'-GNTI) as one of the prototypical kappa opioid receptor (KOR) antagonists. chemrxiv.org All three compounds are known for inducing KOR antagonism that is characterized by a delayed onset and an extraordinarily prolonged duration of action. chemrxiv.orgnih.govresearchgate.net
Table 2: Comparative Analysis of Key Kappa Opioid Receptor Antagonists
| Feature | This compound (nor-BNI) | JDTic | 5'-Guanidinonaltrindole (5'-GNTI) |
| Chemical Class | Dimeric Naltrexone derivative nih.govresearchgate.net | 4-phenylpiperidine (B165713) derivative researchgate.netmedchemexpress.comwikipedia.org | Naltrindole (B39905) derivative with guanidinium group nih.govwikipedia.org |
| Potency (in vitro) | Potent selective KOR antagonist (pA2 10.2-10.4) nih.gov | Highly selective for KOR medchemexpress.comwikipedia.org | 5-fold greater potency than nor-BNI (Ke=0.04 nM) nih.gov |
| Selectivity (in vitro) | Less potent at MOR (pA2 7.4-7.6) and DOR (pA2 7.6-7.8) nih.gov | Generally high over MOR/DOR medchemexpress.comwikipedia.org; some studies show less selectivity over MOR wikipedia.org | >500-fold greater selectivity than nor-BNI nih.gov |
| Duration of Action | Exceptionally long (up to several months) chemrxiv.orgnih.govwikipedia.org | Very long (up to several weeks) medchemexpress.comwikipedia.org | Slow onset, long duration wikipedia.org |
| Mechanism of Long Action | Remains in brain for up to 21 days; pharmacodynamic effects persist chemrxiv.orgnih.gov | Altered activity of c-Jun N-terminal kinases (not irreversible binding) medchemexpress.com | N/A |
| Transient Side Effects | Transient mu antagonism in vivo (peaks ~30 min, lasts ~4 hrs) nih.gov | Not reported nih.gov | Sedation (rapid onset, lasts several hours) nih.gov |
| Other Activities | (+)-isomer inhibits TLR4 signaling nih.gov | Activity at noradrenergic and muscarinic acetylcholine (B1216132) receptors researchgate.net | Positive allosteric modulator of α1A-adrenergic receptor wikipedia.org |
Detailed Research Findings:
Potency and Selectivity: Nor-BNI demonstrates potent and selective kappa antagonism in in vitro assays, with pA2 values ranging from 10.2-10.4. Its potency is considerably lower at mu (7.4-7.6) and delta (7.6-7.8) opioid receptors. nih.gov 5'-GNTI surpasses this compound in both potency and selectivity, exhibiting a 5-fold higher opioid antagonist potency (Ke=0.04 nM) and over 500-fold greater selectivity in smooth muscle preparations. nih.gov JDTic is also highly selective for the KOR, generally without affecting mu or delta opioid receptors, though one study indicated a lesser degree of selectivity over the mu-opioid receptor. medchemexpress.comwikipedia.org
Duration of Action: The prolonged action of nor-BNI is remarkable, with the compound remaining in the brain for up to 21 days and its pharmacodynamic effects persisting for months. chemrxiv.orgnih.gov JDTic also exhibits a very long duration of action, with observed effects lasting several weeks after a single administration. This prolonged effect is attributed to altered activity of c-Jun N-terminal kinases rather than irreversible receptor binding. medchemexpress.comwikipedia.org 5'-GNTI similarly displays a slow onset and long duration of action. wikipedia.org
Structural and Pharmacological Nuances: While nor-BNI is derived from naltrexone as a dimer, JDTic is a 4-phenylpiperidine derivative, and 5'-GNTI is a naltrindole derivative containing a guanidinium group, highlighting their distinct chemical scaffolds. nih.govresearchgate.netmedchemexpress.comwikipedia.orgnih.govwikipedia.org These structural differences contribute to variations in their secondary pharmacological profiles. For instance, nor-BNI can produce transient mu antagonism in vivo, peaking approximately 30 minutes post-administration and lasting about 4 hours. nih.gov 5'-GNTI, while not causing transient mu antagonism, has been reported to induce transient sedation. nih.gov Transient mu antagonism has not been reported for JDTic. nih.gov Furthermore, JDTic has shown activity at noradrenergic and muscarinic acetylcholine receptors, and 5'-GNTI acts as a positive allosteric modulator of the α1A-adrenergic receptor. researchgate.netwikipedia.org It is also important to note that the (+)-stereoisomer of this compound, distinct from the KOR antagonist, targets myeloid differentiation protein 2 (MD-2) and inhibits Toll-like receptor 4 (TLR4) signaling, suggesting a potential role in conditions like neuropathic pain and drug addiction. nih.gov
Methodological Considerations in Norbinaltorphimine Research
In Vitro Receptor Binding and Functional Assays
In vitro studies are fundamental for characterizing the direct interactions of norbinaltorphimine with opioid receptors. This compound exhibits high potency and selectivity for the KOR. In competitive binding assays, nor-BNI demonstrates a high affinity for kappa binding sites, with a K_i value of 1.8 nM when labeled by [3H]U69593, and is notably less potent (27- to 29-fold) at mu (MOR) and delta (DOR) opioid binding sites. nih.gov Its in vitro profile against κ-agonists like U-50,488H shows pA₂ values ranging from 10.2 to 10.4, indicating potent antagonism. Conversely, its antagonism at MOR and DOR is considerably lower, with pA₂ values of 7.4–7.6 and 7.6–7.8, respectively.
Functional assays, such as [35S]GTPγS binding, further elucidate nor-BNI's activity. In these assays, this compound functions as a potent and pure antagonist. frontiersin.org However, in kappa-G protein interaction assays, it has been observed to display inverse agonist efficacy. frontiersin.org Specific evaluations using human recombinant opioid receptors expressed in Chinese Hamster Ovary (CHO) cells have provided detailed potency values: an EC₅₀ of 6 nM for agonist activity at the human recombinant kappa opioid receptor, and an EC₅₀ of 380 nM for agonist activity at the human recombinant delta opioid receptor. guidetopharmacology.org Antagonist activity at mouse kappa opioid receptor-1 in CHO cell membranes, assessed by inhibiting U50,488H-induced [35S]GTPγS binding, yielded an EC₅₀ of 380 nM. medchemexpress.com
Table 1: In Vitro Receptor Binding and Functional Assay Data for this compound
| Receptor Type | Assay Type | Ligand/Agonist | Parameter | Value | Reference |
| Kappa Opioid | Binding | [3H]U69593 | K_i | 1.8 nM | nih.gov |
| Kappa Opioid | Antagonism | U-50,488H | pA₂ | 10.2–10.4 | |
| Mu Opioid | Antagonism | - | pA₂ | 7.4–7.6 | |
| Delta Opioid | Antagonism | - | pA₂ | 7.6–7.8 | |
| Human Kappa Opioid (CHO cells) | Functional ([35S]GTPγS) | Agonist | pEC₅₀ | 8.22 (6 nM) | guidetopharmacology.org |
| Human Delta Opioid (CHO cells) | Functional ([35S]GTPγS) | Agonist | pEC₅₀ | 6.42 (380 nM) | guidetopharmacology.org |
| Mouse Kappa Opioid-1 (CHO cells) | Antagonist ([35S]GTPγS) | U50,488H | EC₅₀ | 380 nM | medchemexpress.com |
| Human Delta Opioid (CHO cells) | Binding ([3H]diprenorphine) | - | pK_i | 7.71 (19.5 nM), 7.72 (19 nM) | guidetopharmacology.org |
Behavioral Pharmacology Models in Rodents
Behavioral pharmacology models in rodents are crucial for investigating the in vivo effects of this compound, particularly its long-lasting antagonism of KORs and its impact on various behavioral phenotypes.
Anxiolytic and Antidepressant-like Effects: this compound consistently demonstrates anxiolytic and antidepressant-like effects in a range of rodent models. A single post-shock injection of nor-BNI (15.0 and 30.0 mg/kg) in rats was effective in attenuating the expression of lasting fear and anxiety over a four-week period. plos.org High doses of nor-BNI produced anxiolytic effects in both non-shock and shock-exposed rats and slightly reduced conditioned fear nine days after shock exposure. plos.org In the forced swim test (FST), nor-BNI (20 mg/kg) reversed depressive-like behavior, characterized by increased immobility, in ethanol-dependent rats during both acute withdrawal and protracted abstinence. nih.govplos.org Furthermore, combined treatment with ketamine and nor-BNI prolonged anti-depressive-like behavior in adult male mice in a stress-induced depression model. ceon.rs Nor-BNI pretreatment also significantly attenuated stress-induced reinstatement of nicotine-conditioned place preference (CPP) in mice, though it had no effect on nicotine-primed reinstatement. nih.govnih.gov Kappa opioid receptor blockade by this compound has been shown to inhibit oxytocin-induced anxiolytic-like effects, suggesting an interaction between endogenous opioid and oxytocin (B344502) systems in modulating anxiety. nih.govresearchgate.net Nor-BNI also exerts long-lasting effects (10-14 days) on anxiety-like and anhedonia/depression-like behaviors in male rodents, attenuating fear-potentiated startle and reducing freezing time in contextual fear conditioning (CFC) exposed rats. researchgate.net
Addiction-like Behaviors: this compound has shown significant efficacy in models of addiction. A single high dose (30 mg/kg) of nor-BNI prevented the escalation of heroin intake and reduced motivation for heroin in rats, as measured by a progressive-ratio schedule of reinforcement. nih.govjneurosci.org Systemic administration of nor-BNI also decreased heroin withdrawal-associated anxiety-like behavior. nih.gov Local infusion of nor-BNI (4 µ g/side ) into the nucleus accumbens shell selectively suppressed increases in heroin intake over time without altering initial intake. nih.govresearchgate.net Moreover, nor-BNI treatment was sufficient to prevent and reverse heroin abstinence-induced social avoidance and morphine abstinence-induced anhedonia in male mice. researchgate.net
Pain Models: In pain research, nor-BNI is used to investigate the role of KORs in nociception and hyperalgesia. A single intracerebroventricular (i.c.v.) injection of nor-BNI (30 µg) prevented the analgesic effect of the kappa-opioid receptor agonist U69593 for up to 30 days. nih.gov Interestingly, repeated i.c.v. administration of nor-BNI (twice daily for 10 days) not only abolished U69593-induced analgesia for 20 days but also transiently blocked the analgesic effects of the mu-opioid receptor agonist DAMGO and the delta-opioid receptor agonist DPDPE for 1-2 days after treatment cessation. nih.gov Pretreatment with nor-BNI significantly attenuated the analgesic activity of the kappa-opioid receptor agonist RU-1205 in a hot plate test in rodents, confirming a kappa-opioidergic mechanism. uitm.edu.my In models of chronic pain, nor-BNI-reversible antinociception was observed for CR845 in a rat pancreatitis abdominal pain model, a mouse abdominal constriction test, and a rat model of neuropathic pain. taylorandfrancis.com Furthermore, pretreatment with nor-BNI prevented conditioned place preference to intravenous gabapentin (B195806) after spinal nerve ligation (SNL) injury in rats, indicating its ability to eliminate the aversiveness of ongoing pain. nih.gov Nor-BNI also reversed heroin withdrawal-induced hyperalgesia in both male and female rats. researchgate.net However, systemic or intra-CeA administration of nor-BNI had no effect on tactile allodynia in SNL animals. nih.gov
Receptor Inactivation Properties: Studies have explored the unique receptor-inactivating properties of nor-BNI. Daily administration of nor-BNI at doses as low as 0.1 mg/kg, which are 100-fold lower than typical acute doses (10 mg/kg), was found to completely block kappa receptors in both male and female mice after 20-30 days. frontiersin.orgfrontiersin.org This accumulating receptor inactivation persisted for at least one week following the cessation of administration. frontiersin.orgfrontiersin.org
Neurochemical and Molecular Biological Techniques
Neurochemical and molecular biological techniques are indispensable for dissecting the cellular and molecular mechanisms underlying this compound's effects.
Immunohistochemistry for Prodynorphin Content
Immunohistochemistry is utilized to visualize and quantify the distribution and levels of prodynorphin, the precursor protein for dynorphin (B1627789) peptides, which are endogenous ligands for KORs. Studies using this technique have shown that prodynorphin content increased in the nucleus accumbens core in all heroin-exposed rats. nih.govjneurosci.org More specifically, prodynorphin content was found to be selectively increased in the nucleus accumbens shell in rats that exhibited escalated heroin self-administration following long-access periods. nih.govjneurosci.orgresearchgate.net Prodynorphin-derived peptides are known to be widely distributed throughout various brain regions, including the hippocampus, striatum, and spinal cord. nih.gov
Microdialysis for Neurotransmitter Release
Microdialysis is a technique used to measure extracellular concentrations of neurotransmitters in discrete brain regions in vivo. This method has been employed to investigate the impact of this compound on the release of neurotransmitters such as dopamine (B1211576) (DA), dynorphin B, glutamate (B1630785) (Glu), and aspartate (Asp) in regions like the substantia nigra and neostriatum of rats. psu.edu Nor-BNI treatment has been shown to increase the extraction fraction (Ed), an indirect measure of dopamine uptake, in the nucleus accumbens of behaving mice. nih.govresearchgate.net This indicates an increased dopamine uptake rate. nih.gov Interestingly, nor-BNI treatment did not alter the apparent extracellular dopamine concentration at the point of no-net-flux, suggesting that both dopamine uptake and release rates were increased. nih.gov Further research using KOR-1 knock-out mice revealed enhanced basal DA release and DA extraction fraction. researchgate.net Administration of nor-BNI to wild-type mice also increased DA dynamics; after a 1-hour blockade, basal DA release was increased, while Ed remained unaltered, but after 24 hours, both release and Ed were increased. researchgate.net Additionally, acute morphine withdrawal has been shown to evoke dynorphin release in the medial prefrontal cortex (PFC), an effect that can be blocked by local nor-BNI administration. biorxiv.org
Gene Expression and Epigenetic Analyses
Gene expression and epigenetic analyses provide insights into the molecular adaptations induced by KOR modulation. KOR activation by the selective agonist U50,488 has been demonstrated to reduce the expression of Brain-Derived Neurotrophic Factor (BDNF) transcripts (specifically BDNF II, IV, and the protein-coding exon IX) in the prefrontal cortex (PFC) and cultured primary cortical neurons. This downregulation of BDNF expression was effectively blocked by this compound. biorxiv.orgbiorxiv.org Mechanistically, KOR activation led to a selective downregulation of acetylation at the 9th lysine (B10760008) residue of histone H3 protein (H3K9ac) and an upregulation of Histone Deacetylase 5 (HDAC5) expression in the PFC. biorxiv.orgbiorxiv.org Chromatin immunoprecipitation (ChIP) assays confirmed these findings, detecting decreased enrichment of H3K9ac and increased HDAC5 binding at the BDNF II and IV promoters after KOR activation, which were reversed by nor-BNI. biorxiv.orgbiorxiv.org These studies suggest that nor-BNI's effects may involve the regulation of gene expression through epigenetic mechanisms. Furthermore, research indicates that aberrant DNA methylation is one of several mechanisms involved in gene expression regulation in alcohol-dependent rat models, with nor-BNI reducing dependent-state seeking behavior. researchgate.net Nor-BNI has also been shown to block the disruptive effect of systemic KOR activation on cognitive function, specifically delayed alternation performance, in the PFC, which was associated with dynorphin release. biorxiv.org
Computational Approaches in Ligand Design and Mechanism Elucidation
Computational approaches play a vital role in understanding the structural basis of this compound's interaction with the KOR and elucidating its unique mechanism of action. This compound is structurally characterized as a dimeric morphinan (B1239233) derivative. This dimeric structure is believed to contribute significantly to its prolonged receptor binding and slow dissociation kinetics, which are key features of its long-lasting antagonistic effects. Computational modeling and mechanistic studies have indicated that this compound's long-term reduction of KOR function is mediated by the activation of c-Jun N-terminal kinase (JNK) and requires new protein synthesis in peripheral sensory neurons. nih.gov This specific molecular mechanism, involving JNK activation and protein synthesis, distinguishes this compound from other, shorter-acting KOR antagonists.
Future Directions and Challenges in Norbinaltorphimine Research
Addressing Pharmacokinetic Challenges for Clinical Translation (e.g., Long Duration of Action)
A primary obstacle in the clinical translation of norbinaltorphimine is its exceptionally prolonged duration of action. duke.educhemrxiv.org A single administration in rodents can block KORs for several weeks, a characteristic that complicates clinical trials and raises safety concerns due to the difficulty in reversing potential adverse effects. chemrxiv.orgbiorxiv.orgnih.gov Studies have shown that after a single injection, nor-BNI can be detected in the mouse brain for up to 28 days, providing a pharmacokinetic basis for its long-lasting effects. nih.gov This persistent pharmacodynamic profile is a significant issue for human use, where unanticipated side effects would be difficult to manage. chemrxiv.org
The long-acting nature of nor-BNI is attributed to its dimeric morphinan (B1239233) structure, which contributes to prolonged receptor occupancy and slow dissociation kinetics. In mice, nor-BNI exhibits a biphasic elimination from the brain and serum, with a slow elimination phase extending beyond 48 hours. nih.gov This contrasts sharply with short-acting antagonists. nih.gov The development of KOR antagonists with more favorable pharmacokinetic profiles is a critical area of research. duke.edunih.gov
Development and Characterization of Shorter-Acting KOR Antagonists
In response to the challenges posed by long-acting antagonists like nor-BNI, significant effort has been directed towards the development of shorter-acting KOR antagonists. nih.govfrontiersin.orguky.edu These newer agents are seen as potentially safer and more suitable for clinical development. frontiersin.org Several such compounds, including LY2795050 and JNJ-67953964, have been developed and are undergoing investigation. frontiersin.orgmdpi.com
For instance, LY2795050 has demonstrated a rapid onset (within 15 minutes) and a short duration of action (less than 3 hours) in preclinical models. frontiersin.orgresearchgate.net Similarly, JNJ-67953964 is a short-acting, selective KOR antagonist that has been shown to be safe in humans for oral administration. mdpi.com The development of these compounds represents a major advancement, offering the potential to mitigate the risks associated with the persistent effects of prototypical KOR antagonists like nor-BNI and JDTic. nih.govoup.com The availability of these shorter-acting agents is crucial for determining if the therapeutic anti-stress effects observed with long-acting antagonists can be replicated without their problematic pharmacokinetic profiles. nih.gov
Investigation of Low-Dosing Protocols and Cumulative Receptor Inactivation
Recent research has explored an alternative approach to mitigate the issues of high doses and long-lasting effects by investigating low-dosing protocols for receptor-inactivating KOR antagonists like this compound. frontiersin.orgresearchgate.net Studies have shown that daily administration of nor-BNI at doses 100-fold lower than those typically used in preclinical studies can lead to a cumulative inactivation of KORs over time. biorxiv.orgfrontiersin.orgnih.gov
In mice, daily administration of 0.1 mg/kg of nor-BNI resulted in a complete blockade of the effects of a KOR agonist after 20-30 days, with the inactivation persisting for at least a week. frontiersin.orgnih.gov This suggests that a slow, cumulative inactivation of a small percentage of receptors each day can achieve a therapeutic effect. biorxiv.org This low-dosing strategy was effective in both male and female mice. frontiersin.orgnih.gov The potential for enhanced safety with this approach has significant clinical implications, as it could minimize off-target effects. frontiersin.orgresearchgate.net This method of cumulative inactivation has also been observed with other compounds like nalfurafine (B1239173) and nalmefene (B1676920) at low doses. biorxiv.org
Comprehensive Efficacy and Safety Profiling for Specific Therapeutic Applications
While KOR antagonists show promise for a range of psychiatric and neurological disorders, including depression, anxiety, and substance use disorders, comprehensive efficacy and safety profiling is essential. frontiersin.orgacs.orgontosight.ai The therapeutic potential of KOR antagonists stems from their ability to mitigate the effects of stress. duke.edu this compound, by blocking KORs, may offer a novel approach to pain management with a reduced risk of tolerance and dependence. ontosight.ai
Further research is necessary to fully understand the efficacy and safety of nor-BNI and other KOR antagonists for specific conditions. ontosight.ai Differences in the functional selectivity profiles of various ligands acting at the KOR may underlie differences in their therapeutic efficacy and adverse effect liability. uthscsa.edu Therefore, detailed preclinical and clinical studies are required to establish the therapeutic window and risk-benefit profile for each potential application.
Further Elucidation of Complex Mechanisms and Modulatory Roles in Pathophysiology
The mechanisms of action of this compound are complex and not fully understood. While it is known to be a selective KOR antagonist, it also appears to function as a biased ligand, activating certain intracellular signaling pathways. nih.gov Specifically, nor-BNI has been shown to produce a long-lasting reduction in KOR function that is mediated by the activation of c-Jun N-terminal kinase (JNK) and requires new protein synthesis. nih.gov This indicates that nor-BNI is not a simple antagonist but actively modulates receptor function. nih.gov
The endogenous dynorphin (B1627789)/KOR system is implicated in the dysphoric effects of stress, and its dysregulation is associated with stress-related disorders. biorxiv.orgresearchgate.net this compound's ability to block KORs can have long-lasting effects on anxiety-like and depression-like behaviors in animal models. researchgate.net Further research is needed to unravel the intricate signaling pathways and the tissue-specific effects of long-term KOR antagonism. biorxiv.org Understanding these complex mechanisms is crucial for developing more targeted and effective therapies. mdpi.com
Exploration of Stereoisomer-Specific Therapeutic Advantages
Recent studies have revealed that the stereochemistry of this compound plays a critical role in its biological activity, opening up new avenues for research into stereoisomer-specific therapeutic advantages. Notably, (+)-norbinaltorphimine has been found to be a potent antagonist of Toll-like receptor 4 (TLR4) signaling, a pathway involved in innate immunity and neuropathic pain. nih.gov
In contrast, (-)-norbinaltorphimine lacks this TLR4 activity. The meso-isomer of this compound exhibits TLR4 antagonist activity similar to the (+)-isomer. nih.gov This enantioselective modulation of TLR signaling is a significant finding. nih.gov In vivo studies have shown that (+)-norbinaltorphimine can significantly enhance and prolong morphine-induced analgesia, and this effect is long-lasting. nih.gov This dual activity as a KOR antagonist and a TLR4 modulator suggests that specific stereoisomers of this compound could offer unique therapeutic benefits, particularly in the context of pain and neuroinflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
